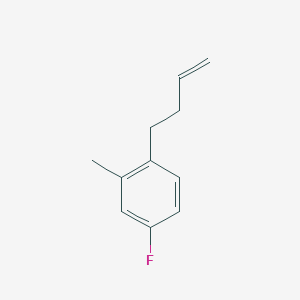

4-(4-Fluoro-2-methylphenyl)-1-butene

Descripción

4-(4-Fluoro-2-methylphenyl)-1-butene is an organofluorine compound characterized by a 1-butene backbone substituted with a 4-fluoro-2-methylphenyl group. This structure combines a fluorinated aromatic ring with a methyl substituent, influencing its electronic, steric, and physicochemical properties.

Propiedades

IUPAC Name |

1-but-3-enyl-4-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F/c1-3-4-5-10-6-7-11(12)8-9(10)2/h3,6-8H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTFGBMRBIDQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-2-methylphenyl)-1-butene typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoro-2-methylphenol.

Alkylation: The phenol group is alkylated using an appropriate alkylating agent to introduce the butene chain.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of 4-(4-Fluoro-2-methylphenyl)-1-butene may involve large-scale alkylation processes using specialized reactors and catalysts to optimize the reaction efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Fluoro-2-methylphenyl)-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming saturated hydrocarbons.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of 4-(4-Fluoro-2-methylphenyl)-1-butanol or 4-(4-Fluoro-2-methylphenyl)-1-butanone.

Reduction: Formation of 4-(4-Fluoro-2-methylphenyl)butane.

Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

4-(4-Fluoro-2-methylphenyl)-1-butene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-(4-Fluoro-2-methylphenyl)-1-butene involves its interaction with specific molecular targets and pathways. The fluorine atom and the butene chain contribute to the compound’s reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological processes and pathways, making the compound a valuable tool in medicinal chemistry and drug development.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound shares structural similarities with two major classes of butene derivatives:

Tamoxifen Analogs

Tamoxifen (Z)-1,2-diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-butene is a well-known selective estrogen receptor modulator (SERM). Key comparisons:

- Substituent Differences: 4-(4-Fluoro-2-methylphenyl)-1-butene: Features a fluorine atom at the para-position and a methyl group at the ortho-position of the phenyl ring. Tamoxifen: Contains a dimethylaminoethoxy side chain at the para-position of the phenyl ring, critical for estrogen receptor (ER) binding .

- Biological Implications: Fluorine in the target compound may increase metabolic stability compared to non-fluorinated analogs. The absence of a basic side chain (e.g., dimethylaminoethoxy in tamoxifen) likely eliminates ER-binding activity, suggesting divergent pharmacological applications .

Thiambutene Derivatives

Thiambutene-class compounds, such as ethylmethylthiambutene (3-ethylmethylamino-1,1-di-(2-thienyl)-1-butene), are synthetic opioids. Key comparisons:

- Substituent Differences: 4-(4-Fluoro-2-methylphenyl)-1-butene: Lacks the thienyl and amino substituents present in thiambutenes. Thiambutenes: Feature thienyl rings and amino groups, which are essential for µ-opioid receptor agonism .

Physicochemical and Electronic Properties

Key Observations :

- The methyl group introduces steric hindrance, which may limit interactions with flat binding pockets (e.g., ER) but improve selectivity for other targets.

Actividad Biológica

4-(4-Fluoro-2-methylphenyl)-1-butene is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and comparative analyses.

4-(4-Fluoro-2-methylphenyl)-1-butene is characterized by the presence of a fluorine atom attached to a phenyl group, which significantly influences its reactivity and biological interactions. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which are essential in understanding its biological applications.

Table 1: Chemical Reactions of 4-(4-Fluoro-2-methylphenyl)-1-butene

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Converts to alcohols or ketones | Potassium permanganate, chromium trioxide | 4-(4-Fluorophenyl)-2-methyl-1-butanol or 4-(4-Fluorophenyl)-2-methyl-1-butanone |

| Reduction | Converts to saturated hydrocarbons | Hydrogen gas with palladium catalyst | 4-(4-Fluorophenyl)-2-methylbutane |

| Substitution | Fluorine can be replaced with other groups | Sodium methoxide in methanol | Various substituted derivatives |

The biological activity of 4-(4-Fluoro-2-methylphenyl)-1-butene is largely attributed to its ability to interact with various biomolecules. The fluorine atom enhances hydrogen bonding capabilities, allowing the compound to engage effectively with enzyme active sites. This interaction can lead to the modulation of enzyme activity, influencing metabolic pathways and cellular processes.

Biological Activity Studies

Research has indicated that 4-(4-Fluoro-2-methylphenyl)-1-butene exhibits notable biological activities, particularly in the fields of pharmacology and toxicology.

Case Study: Antiviral Activity

A study investigated the antiviral properties of fluorinated compounds similar to 4-(4-Fluoro-2-methylphenyl)-1-butene. It was found that certain derivatives inhibited the cytopathic effects of HIV-1 in cell cultures, suggesting potential applications in antiviral therapies . The study highlighted the importance of structural modifications in enhancing biological efficacy.

Safety and Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of 4-(4-Fluoro-2-methylphenyl)-1-butene. According to PubChem data, the compound has been evaluated for acute toxicity, with no observed deaths in laboratory animal tests at fixed doses . This suggests a favorable safety profile for further development.

Comparative Analysis with Similar Compounds

When compared to related compounds such as 4-(4-Chlorophenyl)-2-methyl-1-butene and 3-(4-Fluoro-2-methylphenyl)-1-propene, 4-(4-Fluoro-2-methylphenyl)-1-butene shows unique reactivity due to the presence of fluorine. This characteristic enhances its stability and potential interactions within biological systems.

Table 2: Comparison of Biological Activity

| Compound | Biological Activity | Key Features |

|---|---|---|

| 4-(4-Fluoro-2-methylphenyl)-1-butene | Moderate antiviral effects | Fluorine enhances reactivity |

| 4-(4-Chlorophenyl)-2-methyl-1-butene | Lower antiviral effects | Chlorine less reactive than fluorine |

| 3-(4-Fluoro-2-methylphenyl)-1-propene | Similar enzyme interactions | Propene group alters binding properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.